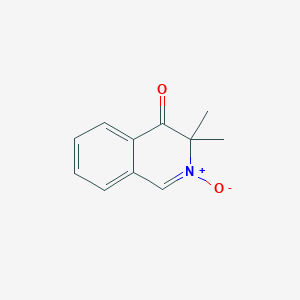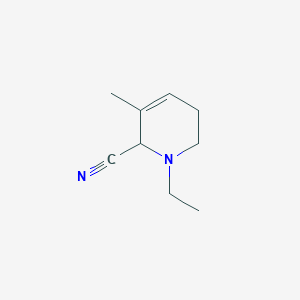
4-Fluoro-2-imidazol-1-yl-benzonitrile
Vue d'ensemble
Description
4-Fluoro-2-imidazol-1-yl-benzonitrile (FIIN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FIIN is a heterocyclic compound with a molecular formula of C9H6FN3, and a molecular weight of 181.16 g/mol. The compound is a white to off-white powder that is sparingly soluble in water and soluble in organic solvents.
Applications De Recherche Scientifique
4-Fluoro-2-imidazol-1-yl-benzonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to be a potent inhibitor of several kinases, including FLT3, TRK, and ALK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-imidazol-1-yl-benzonitrile involves binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream targets. This leads to inhibition of cell growth and proliferation, and ultimately cell death. The specificity of 4-Fluoro-2-imidazol-1-yl-benzonitrile for certain kinases makes it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to have significant effects on cellular processes, including cell cycle progression, apoptosis, and autophagy. Inhibition of FLT3 by 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to induce apoptosis in FLT3-dependent leukemia cells. Additionally, 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to inhibit tumor growth in xenograft models of lung cancer and neuroblastoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Fluoro-2-imidazol-1-yl-benzonitrile in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the role of these processes in disease. However, the potency of 4-Fluoro-2-imidazol-1-yl-benzonitrile can also be a limitation, as high concentrations of the compound may lead to off-target effects.
Orientations Futures
There are several future directions for research involving 4-Fluoro-2-imidazol-1-yl-benzonitrile. One area of interest is the development of 4-Fluoro-2-imidazol-1-yl-benzonitrile analogs with improved potency and selectivity. Additionally, the use of 4-Fluoro-2-imidazol-1-yl-benzonitrile in combination with other targeted therapies may have synergistic effects in the treatment of cancer. Finally, the role of 4-Fluoro-2-imidazol-1-yl-benzonitrile in other cellular processes, such as DNA damage response and immune system regulation, warrants further investigation.
Conclusion:
In conclusion, 4-Fluoro-2-imidazol-1-yl-benzonitrile is a promising compound with potential applications in medicinal chemistry. The compound's specificity for certain kinases makes it a promising candidate for targeted therapy, and its effects on cellular processes have been extensively studied. Further research is needed to fully understand the potential of 4-Fluoro-2-imidazol-1-yl-benzonitrile in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
190198-07-3 |
|---|---|
Nom du produit |
4-Fluoro-2-imidazol-1-yl-benzonitrile |
Formule moléculaire |
C10H6FN3 |
Poids moléculaire |
187.17 g/mol |
Nom IUPAC |
4-fluoro-2-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H6FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H |
Clé InChI |
KIAGKWXZHXQVND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
SMILES canonique |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
Synonymes |
4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)





